molecular formula C8H5Cl2F3O2 B12953212 1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene

1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene

Cat. No.: B12953212
M. Wt: 261.02 g/mol
InChI Key: JORHOIZBMBLQAT-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol It is characterized by the presence of two chlorine atoms, one methoxy group, and one trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor. For example, the trifluoromethylation of 1,2-dichloro-4-methoxybenzene can be carried out using a trifluoromethylating agent under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methoxylation, and trifluoromethylation, followed by purification techniques like distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-methoxybenzene
  • 1,2-Dichloro-4-(trifluoromethoxy)benzene
  • 1,2-Dichloro-5-(trifluoromethoxy)benzene

Uniqueness

1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .

Properties

Molecular Formula

C8H5Cl2F3O2

Molecular Weight

261.02 g/mol

IUPAC Name

1,2-dichloro-4-methoxy-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c1-14-6-2-4(9)5(10)3-7(6)15-8(11,12)13/h2-3H,1H3

InChI Key

JORHOIZBMBLQAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OC(F)(F)F)Cl)Cl

Origin of Product

United States

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